2-Bromo-5-(trifluoromethoxy)pyridine
Overview
Description
2-Bromo-5-(trifluoromethoxy)pyridine is a halogenated aromatic compound characterized by the presence of a bromine atom and a trifluoromethoxy group on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 5-(trifluoromethoxy)pyridine using bromine in the presence of a suitable catalyst. Another approach involves the trifluoromethylation of 2-bromopyridine using reagents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands. The choice of reagents and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form this compound-N-oxide.
Reduction: The pyridine ring can be reduced to form the corresponding amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles are introduced using reagents like sodium amide (NaNH2) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: this compound-N-oxide
Reduction: this compound-NH2
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)pyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, such as in the development of new drugs.
Industry: The compound finds applications in material science and the production of advanced materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-(trifluoromethoxy)pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological system under study.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine is compared with other similar compounds to highlight its uniqueness:
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
2-Bromo-5-(trifluoromethoxy)aniline: Contains an amino group instead of the pyridine ring.
2-Bromo-5-(trifluoromethoxy)phenylboronic acid: Contains a boronic acid group instead of the pyridine ring.
These compounds differ in their reactivity and applications, making this compound unique in its utility.
Properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYQQVLVNEAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671908 | |
Record name | 2-Bromo-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888327-36-4 | |
Record name | 2-Bromo-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-(trifluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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